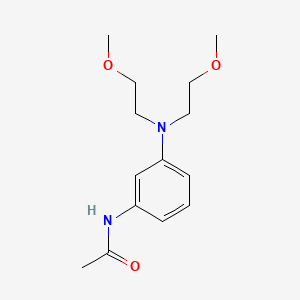

3-(N,N-Dimethoxyethyl)amino acetanilide

Description

Significance of Acetanilide (B955) Derivatives in Contemporary Organic Chemistry

Acetanilide, an organic compound with the formula C6H5NHC(O)CH3, and its derivatives form a cornerstone of modern organic and medicinal chemistry. wikipedia.org Historically, acetanilide was one of the first aniline (B41778) derivatives discovered to have analgesic and antipyretic properties. wikipedia.org This discovery paved the way for the development of a vast library of acetanilide derivatives with a wide spectrum of pharmacological activities.

These derivatives are not only significant for their biological properties but also serve as crucial intermediates in various synthetic processes. They are integral to the synthesis of dyes, rubber accelerators, and camphor. wikipedia.org In the pharmaceutical industry, they are precursors for sulfa drugs. wikipedia.org The versatility of the acetanilide scaffold allows for numerous chemical modifications, leading to compounds with diverse applications, including antimicrobial, anti-inflammatory, and antitumor activities. researchgate.net The synthesis of acetanilide itself, traditionally a staple experiment in introductory organic chemistry, involves the acetylation of aniline. wikipedia.orgslideshare.net Modern synthetic methods continue to evolve, employing various catalysts and reaction conditions to produce a range of acetanilide derivatives efficiently. researcher.lifegoogle.com

Overview of the Structural Features and Synthetic Utility of 3-(N,N-Dimethoxyethyl)amino Acetanilide

This compound, with the chemical formula C14H22N2O3, is a derivative of acetanilide. lookchem.comechemi.com Its structure is characterized by an acetamido group and a bis(2-methoxyethyl)amino group attached to a phenyl ring at the meta position relative to each other. lookchem.comscispace.com This unique combination of functional groups imparts specific chemical properties and makes it a valuable building block in organic synthesis.

The presence of the dimethoxyethylamino group and the amino group facilitates its use in the development of pharmaceuticals and bioactive compounds. lookchem.com Its synthetic utility is primarily as a key intermediate for creating a variety of more complex organic molecules. lookchem.com A documented synthesis route for this compound involves the reaction of 3-aminoacetanilide with 2-chloro-ethylmethylether. scispace.com Another patented synthesis process describes the reaction of ethylene (B1197577) glycol monomethyl ether with thionyl chloride to prepare chloroethanol monomethyl ether, which then reacts with m-amino acetamido aniline hydrochloride in a double substitution reaction to yield the target product. google.comgoogle.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C14H22N2O3 |

| Molecular Weight | 266.34 g/mol |

| Boiling Point | 450.027 °C at 760 mmHg |

| Density | 1.113 g/cm³ |

| Flash Point | 225.968 °C |

| Refractive Index | 1.556 |

| pKa | 14.90±0.70 (Predicted) |

Data sourced from multiple chemical databases. lookchem.comechemi.com

Strategic Importance of this compound as a Versatile Intermediate

The strategic importance of this compound lies in its role as a versatile intermediate. lookchem.com Its structure allows for a range of chemical transformations, making it a valuable precursor in multi-step syntheses. lookchem.com It is utilized in the pharmaceutical industry as a starting material for the development of new drug candidates. lookchem.com

Furthermore, this compound serves as a dye intermediate. Specifically, a related compound, 3-(N,N-Diacetoxyethyl)amino acetanilide, is used in the preparation of various disperse dyes. The core structure of this compound provides a scaffold that can be modified to produce a variety of dyes and pigments. google.com Its application extends to the research and development of bioactive compounds, where its molecular structure can be tailored to interact with biological systems, potentially leading to the discovery of novel therapeutic agents. lookchem.com

Scope and Research Objectives for Comprehensive Chemical Investigation

A comprehensive chemical investigation of this compound encompasses several key research objectives. A primary goal is the optimization of its synthesis. scispace.com This includes exploring alternative, more efficient, and environmentally friendly synthetic routes. For instance, one patented method aims to reduce costs by replacing expensive reagents and shortening reaction times. google.com

Further research is directed towards expanding its synthetic utility. This involves exploring its reactivity in various chemical transformations to generate novel derivatives. A significant area of investigation is its application in medicinal chemistry. researchgate.netlookchem.com Research objectives include the design and synthesis of new pharmaceutical agents based on the this compound scaffold and the evaluation of their biological activities. The exploration of its potential in the development of new dyes and functional materials also remains a key area of research.

Structure

3D Structure

Properties

IUPAC Name |

N-[3-[bis(2-methoxyethyl)amino]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-12(17)15-13-5-4-6-14(11-13)16(7-9-18-2)8-10-19-3/h4-6,11H,7-10H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRMWUYLNDVIOGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)N(CCOC)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70465521 | |

| Record name | N-{3-[Bis(2-methoxyethyl)amino]phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24294-01-7 | |

| Record name | N-[3-[Bis(2-methoxyethyl)amino]phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24294-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-N,N-Bis(methoxyethyl)aminoacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024294017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{3-[Bis(2-methoxyethyl)amino]phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-N,N-bis(methoxyethyl)aminoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for 3 N,n Dimethoxyethyl Amino Acetanilide

Historical and Contemporary Approaches to the Synthesis of Acetanilide-Based Intermediates

Historically, the synthesis of the basic acetanilide (B955) structure involves the acetylation of aniline (B41778). patsnap.com This reaction is a classic example of nucleophilic acyl substitution, where the amino group (-NH2) of aniline acts as a nucleophile, attacking an acetylating agent. scribd.comwpmucdn.comphdessay.com Common acetylating agents include acetic anhydride (B1165640) or acetyl chloride. patsnap.comyoutube.com When acetic anhydride is used, the reaction yields acetanilide and acetic acid as a byproduct. patsnap.comwpmucdn.com

Various methods have been developed to optimize this core reaction, such as refluxing aniline with glacial acetic acid, sometimes with the addition of zinc powder, or preparing aniline chloride before adding acetic anhydride and a sodium acetate (B1210297) solution. google.comyoutube.com These foundational techniques are crucial for producing a wide range of acetanilide derivatives, which are important intermediates in the manufacturing of dyes, pigments, and pharmaceuticals. patsnap.comgoogle.comwikipedia.orgscispace.com

The synthesis of a more complex derivative like 3-(N,N-Dimethoxyethyl)amino acetanilide represents a contemporary application of these principles, requiring a multi-step process that builds upon a pre-formed acetanilide core. A modern synthesis process involves the initial preparation of a key reagent followed by a substitution reaction with an appropriate amino acetanilide derivative. google.comgoogle.com Specifically, the process begins with a chlorination reaction to produce chloroethanol monomethyl ether, which is then reacted with m-amino acetamido aniline hydrochloride in a double substitution reaction to yield the final product. google.comgoogle.com This targeted approach allows for the precise construction of the desired molecule.

Detailed Investigation of Key Reaction Steps and Reagents in this compound Synthesis

The contemporary synthesis of this compound is a carefully orchestrated sequence of reactions, each optimized for yield and purity. The process can be broken down into two primary stages: the preparation of the alkylating agent and the subsequent nucleophilic substitution to form the final product.

The process involves cooling the reactor with an ice bath while slowly adding thionyl chloride to a mixture of ethylene (B1197577) glycol monomethyl ether and the DMF catalyst. google.comgoogle.com After the addition is complete, the mixture is warmed to a specific temperature to drive the reaction to completion. google.comgoogle.com This method provides a convenient and economical route to obtaining the necessary chloroethanol monomethyl ether. google.com

| Reactant 1 | Reactant 2 | Catalyst | Mass Ratio (Reactant 2 : Reactant 1) | Mass Ratio (Catalyst : Reactant 1) | Reaction Temperature |

| Ethylene Glycol Monomethyl Ether | Thionyl Chloride | DMF | (3-5) : 1 | (0.05-0.08) : 1 | 50-70 °C |

| Ethylene Glycol Monomethyl Ether | Thionyl Chloride | DMF | (2-3) : 1 | (0.01-0.05) : 1 | 40-50 °C |

| Data derived from synthesis patents describing the preparation of chloroethanol monomethyl ether for subsequent reactions. google.comgoogle.com |

The second stage of the synthesis involves the formation of the final product through a nucleophilic substitution reaction. In this step, the previously prepared chloroethanol monomethyl ether is reacted with m-amino acetamido aniline hydrochloride. google.comgoogle.com

The core of this stage is a double substitution reaction. The m-amino acetamido aniline has a primary amino group that is nucleophilic. libretexts.org This amino group attacks the electrophilic carbon atom of chloroethanol monomethyl ether, displacing the chloride ion in an Sₙ2-type mechanism. libretexts.orgopenstax.org Because the target molecule contains two methoxyethyl groups attached to the nitrogen, this substitution process occurs twice.

The initial reaction forms a secondary amine. This newly formed amine is also nucleophilic and reacts with a second molecule of chloroethanol monomethyl ether to form the final tertiary amine, this compound. libretexts.org The reaction is driven to completion by heating in an autoclave. google.com This process significantly shortens the reaction time compared to traditional methods, reducing it from approximately 60 hours to 24 hours. google.com

The starting material for the substitution step is m-amino acetamido aniline hydrochloride, also referred to as m-aminoacetanilide or N-acetyl-1,3-phenylenediamine. wikipedia.orggoogle.com This compound serves as the foundational structure, providing the acetanilide framework onto which the N,N-dimethoxyethyl group is built. It is an important intermediate in the synthesis of dyes and pharmaceuticals. wikipedia.orgscispace.com The use of its hydrochloride salt is common in organic synthesis to improve the stability and handling of the amine compound. In the reaction, a base, sodium carbonate (soda ash), is added to neutralize the hydrochloride and deprotonate the ammonium (B1175870) ion, freeing the primary amine to act as a nucleophile. google.com

In the initial chlorination step, N,N-dimethylformamide (DMF) is used as a catalyst. google.comgoogle.com In reactions involving thionyl chloride, DMF is known to form a Vilsmeier-Haack type intermediate, which is a more potent electrophile than thionyl chloride itself, thus accelerating the rate of the chlorination reaction.

In the subsequent double substitution reaction, a phase-transfer catalyst, Tetrabutylammonium bromide (TBAB), is employed. google.comgoogle.com Phase-transfer catalysis is essential when reactants are present in different phases (e.g., a solid and a liquid). TBAB facilitates the transfer of the anionic nucleophile from the solid or aqueous phase to the organic phase where the electrophilic chloroethanol monomethyl ether resides, thereby increasing the reaction rate. The use of TBAB, in conjunction with soda ash as a base, creates mild reaction conditions and helps improve the purity and yield of the final product. google.com

| Reaction Stage | Key Reagents | Catalyst/Base | Function |

| Chlorination | Ethylene Glycol Monomethyl Ether, Thionyl Chloride | DMF | Catalyzes the chlorination reaction, increasing its rate. google.comgoogle.com |

| Double Substitution | Chloroethanol Monomethyl Ether, m-Amino Acetamido Aniline Hydrochloride | Sodium Carbonate (Soda Ash) | Acts as a base to neutralize the hydrochloride salt and facilitate the nucleophilic attack. google.com |

| Double Substitution | Chloroethanol Monomethyl Ether, m-Amino Acetamido Aniline Hydrochloride | Tetrabutylammonium Bromide (TBAB) | Acts as a phase-transfer catalyst to increase the reaction rate between reactants in different phases. google.comgoogle.com |

Catalytic Considerations and Their Impact on Reaction Efficiency

Utilization of Phase Transfer Catalysts (e.g., Tetrabutyl Ammonium Bromide)

Phase transfer catalysts (PTCs) are substances that facilitate the migration of a reactant from one phase into another where the reaction occurs. This is particularly useful in reactions involving reactants with different solubilities, such as an aqueous phase and an organic phase. nih.gov Tetrabutylammonium bromide (TBAB) is a quaternary ammonium salt frequently employed as a PTC due to its ability to dissolve in both water and organic solvents, its environmental compatibility, and its cost-effectiveness. nih.govwikipedia.orgchem-soc.si

| Catalyst | Role in Synthesis | Advantages |

| Tetrabutyl Ammonium Bromide (TBAB) | Phase Transfer Catalyst | Facilitates reaction between aqueous and organic phase reactants, increases reaction rate, improves yield, environmentally friendly, and cost-effective. nih.govwikipedia.orggoogle.comgoogle.com |

Evaluation of Alternative Catalytic Systems

While Tetrabutyl Ammonium Bromide is effective, research into alternative catalytic systems is ongoing to further enhance synthetic efficiency. The evaluation of other catalysts focuses on factors like reaction speed, product yield, cost, and environmental impact. For instance, in the initial step of the synthesis—the chlorination of ethylene glycol monomethyl ether—N,N-dimethylformamide (DMF) is used as a catalyst. google.comgoogle.com The exploration of other phase transfer catalysts or alternative catalytic mechanisms continues to be an area of interest for process chemists seeking to optimize the synthesis of acetanilide derivatives.

Process Intensification and Efficiency Enhancements in Industrial Production

Strategies for Reducing Reaction Time and Improving Product Yield and Purity

A significant advancement in the production of this compound has been the drastic reduction in reaction time coupled with an increase in product yield and purity. google.comgoogle.com Traditional methods for the double substitution reaction required approximately 60 to 65 hours to complete. google.comgoogle.com By implementing an optimized process, which includes the use of thionyl chloride and a phase transfer catalyst, the reaction period has been substantially shortened to between 24 and 28 hours. google.comgoogle.com This optimized route not only accelerates production but also results in a higher purity and an improved yield of the target compound. google.comgoogle.com

| Parameter | Traditional Process | Modified Process |

| Reaction Time | 60 - 65 hours google.comgoogle.com | 24 - 28 hours google.comgoogle.com |

| Product Yield | Lower | Improved google.comgoogle.com |

| Product Purity | Lower | Improved google.comgoogle.com |

| Reagent | Cost | Reaction Conditions | Safety |

| p-Toluene Sulfonyl Chloride | High google.comgoogle.com | More demanding | Higher risk associated with pressure google.comgoogle.com |

| Thionyl Chloride | Low google.comgoogle.com | Milder google.comgoogle.com | Reduced risk due to lower reactor pressure google.comgoogle.com |

Optimization of Reaction Conditions: Temperature, Pressure, and Stoichiometry

The optimization of reaction parameters is crucial for maximizing the efficiency and safety of the synthesis. Specific conditions have been identified to yield the best results. google.comgoogle.com

Temperature: In the first step involving thionyl chloride, the reaction is initially cooled with an ice bath during the addition of the reagent, and then the temperature is raised to between 40°C and 70°C. google.comgoogle.com The subsequent double substitution reaction is conducted at temperatures ranging from 100°C to 120°C. google.com

Pressure: The modified process significantly reduces the pressure inside the reactor, enhancing the safety of the industrial production. google.comgoogle.com

Stoichiometry: The process utilizes specific mass ratios of reactants and catalysts. For the chlorination step, the mass ratio of thionyl chloride to ethylene glycol monomethyl ether is specified in the range of (2-5):1, with a catalytic amount of DMF. google.comgoogle.com For the substitution reaction, specific quantities of m-amino acetamido aniline hydrochloride, sodium carbonate, and Tetrabutyl Ammonium Bromide are used. google.comgoogle.com

| Parameter | Optimized Condition |

| Temperature (Chlorination) | 40°C - 70°C google.comgoogle.com |

| Temperature (Substitution) | 100°C - 120°C google.com |

| Pressure | Substantially reduced compared to traditional methods google.comgoogle.com |

| Stoichiometry (Thionyl Chloride:Ethylene Glycol Monomethyl Ether) | (2-5):1 mass ratio google.comgoogle.com |

Advanced Purification and Isolation Techniques for High-Purity this compound

Achieving a high degree of purity for this compound requires a multi-step purification and isolation process following the synthesis. The initial workup involves pouring the reaction mixture into ice or water to precipitate the crude product and separate it from water-soluble impurities. google.comgoogle.com The organic layer is then separated, and the aqueous layer may be extracted with a solvent like ether to recover any dissolved product. google.com The combined organic layers are washed, and the solvent is reclaimed. google.com For further purification, techniques such as recrystallization are employed. This can involve dissolving the crude product in a suitable solvent, treating it with activated carbon to remove colored impurities, followed by filtration and cooling to induce crystallization, which separates the pure product from the mother liquor. google.com These steps are essential for obtaining the high-purity compound required for its applications.

Chemical Reactivity and Derivatization Studies of 3 N,n Dimethoxyethyl Amino Acetanilide

Functional Group Reactivity Analysis and Transformations

The chemical behavior of 3-(N,N-Dimethoxyethyl)amino acetanilide (B955) is dictated by the reactivity of its primary functional groups: the acetanilide amide and the N,N-dimethoxyethylamino group.

The acetanilide portion of the molecule consists of an amide group attached to the aromatic ring. The amide group is generally stable under normal conditions. fishersci.dk However, it can undergo specific transformations, primarily hydrolysis.

Hydrolysis: The amide linkage can be cleaved under acidic or basic conditions to yield 3-amino-N,N-bis(2-methoxyethyl)aniline and acetic acid. This reaction is fundamental in synthetic pathways where the primary amino group needs to be temporarily protected. The acetyl group (acetamido) serves as a protecting group for the aromatic amine, which can be removed at a later stage to allow for further reactions, such as diazotization.

Reactivity Profile: Amides, in general, are reactive with strong acids, strong oxidizing agents, and acid halides. nih.gov The reactivity of the acetanilide group is a key consideration in planning multi-step syntheses involving this intermediate.

The N,N-dimethoxyethylamino group is a tertiary amine attached to the phenyl ring. This functional group imparts specific properties and reactivity to the molecule.

Basicity: Like other aromatic amines, the tertiary amine group is basic and can react with acids to form salts. nih.gov

Synthesis and Stability: The synthesis of the parent compound often involves the alkylation of m-aminoacetanilide, demonstrating the nucleophilic character of the amino group that is transformed into the tertiary amine. google.com The ether linkages within the dimethoxyethyl side chains are generally stable but can be susceptible to cleavage under harsh acidic conditions.

The substitution pattern on the aromatic ring of 3-(N,N-Dimethoxyethyl)amino acetanilide influences the regioselectivity of further reactions, particularly electrophilic aromatic substitution.

Directing Effects: Both the acetamido (-NHCOCH₃) group and the tertiary amino (-N(CH₂CH₂OCH₃)₂) group are electron-donating and act as ortho-, para-directors. The positions ortho and para to these substituents are activated towards electrophilic attack. The interplay between these two groups governs which of the available positions on the aromatic ring is most likely to react.

Reaction Control: The specific outcome of such reactions depends on the nature of the electrophile and the reaction conditions. While theoretical principles suggest specific regiochemical outcomes, detailed experimental studies on the regioselectivity of this particular compound are not extensively documented in the literature. rsc.orgnih.govresearchgate.net The steric hindrance from the bulky N,N-dimethoxyethylamino group may also play a significant role in directing incoming groups.

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The unique structure of this compound makes it a valuable building block in multi-step organic syntheses. lookchem.com Its primary documented application is in the chemical industry as a precursor for dyestuffs. tristarintermediates.org

Dispersed dyes are a class of water-insoluble colorants used for dyeing synthetic fibers such as polyester (B1180765) and nylon. mdpi.cominternationaljournalcorner.com this compound is an important intermediate in the production of these dyes. google.comgoogle.com Its structure can be incorporated into larger molecules to create specific colors and properties required for textile dyeing.

A patented synthesis process highlights its role as a dye intermediate, outlining a method to produce the compound efficiently. google.com The process involves reacting m-amino acetyl aminoaniline hydrochlorate with chloroethanol monomethyl ether. google.com

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Significance |

|---|---|---|---|---|

| m-amino acetyl aminoaniline hydrochlorate | chloroethanol monomethyl ether | Soda ash, Tetrabutyl ammonium (B1175870) bromide | N-dimethoxy-ethyl-3-acetylaminoaniline | Key intermediate for dispersed dyes google.com |

A significant application of this compound in dye manufacturing is its use in creating azo dyes. Azo compounds contain the characteristic azo group (-N=N-) which acts as a chromophore, the part of the molecule responsible for its color. industrialchemicals.gov.au

The synthetic utility of this intermediate lies in the reactivity of the aromatic amine. After the hydrolysis of the protecting acetamido group to reveal the primary amine, the resulting compound can undergo diazotization (reaction with nitrous acid) to form a diazonium salt. This highly reactive diazonium salt is then coupled with another aromatic compound (a coupling component) to form the final azo dye. The structure of the N,N-dimethoxyethylamino group can be modified to fine-tune the final color and fastness properties of the dye. This general pathway is a cornerstone of the synthesis of many commercial dyes. internationaljournalcorner.comwikipedia.org The enzymatic cleavage of the azo linkage is a known metabolic process. industrialchemicals.gov.au

Precursor Chemistry for Dispersed Dye Synthesis

Mechanistic Aspects of Dye Formation

The primary application of this compound in dye manufacturing is as a coupler molecule for disperse dyes. Disperse dyes are non-ionic colorants with low water solubility, applied to hydrophobic fibers like polyester from an aqueous dispersion. The formation of these dyes typically involves an azo coupling reaction, which is a type of electrophilic aromatic substitution.

The general mechanism proceeds in two main stages:

Diazotization: An aromatic primary amine, known as the diazo component, is treated with a source of nitrous acid (commonly sodium nitrite (B80452) in an acidic medium) at low temperatures (0-5 °C) to form a diazonium salt. This salt contains the highly electrophilic diazonium group (-N≡N⁺).

Azo Coupling: The diazonium salt is then reacted with a nucleophilic coupling component. In this context, this compound serves as the coupler. The aromatic ring of the acetanilide is activated towards electrophilic attack by its two substituents: the acetamido group (-NHCOCH₃) and the tertiary amino group (-N(CH₂CH₂OCH₃)₂). Both are powerful ortho-, para-directing activators due to the lone pair of electrons on the nitrogen atoms that can be delocalized into the benzene (B151609) ring.

The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated ring of the coupler. The substitution occurs at the position that is most activated and sterically accessible. For this compound, the primary activating groups are at positions 1 (-NHCOCH₃) and 3 (-N(CH₂CH₂OCH₃)₂). The coupling will preferentially occur at positions ortho or para to these groups, typically at position 4, which is ortho to the tertiary amine and para to the acetamido group, and sterically unhindered.

A specific example is the synthesis of C.I. Disperse Blue 367, where 5-Nitro-1,3-dihydrobenzo[c]isothiazol-3-amine is diazotized and subsequently coupled with this compound to form the final dye molecule. dyestuffintermediates.com The resulting azo compound possesses a long conjugated system, which is responsible for its ability to absorb light in the visible spectrum, thus appearing colored. The N,N-dimethoxyethyl groups enhance the dye's properties, contributing to its shade and fastness on polyester fibers.

Utility in the Construction of Other Fine Chemicals and Specialty Compounds

Beyond its significant role in the dye industry, the molecular architecture of this compound makes it a versatile intermediate for synthesizing other high-value organic molecules. lookchem.com Its utility stems from the presence of several reactive sites that can be selectively targeted for modification. It is recognized as a potential building block in pharmaceutical research and for the development of various bioactive compounds. lookchem.comwikipedia.org

The parent structure, m-aminoacetanilide, serves as a precursor in the synthesis of complex pharmaceuticals like Trametinib, highlighting the value of this scaffold in medicinal chemistry. wikipedia.org Similarly, related aniline (B41778) derivatives are foundational materials for sulfa drugs. google.com The functional groups on this compound offer multiple handles for chemical elaboration:

Aromatic Ring: Can undergo further electrophilic substitution reactions (e.g., halogenation, nitration, sulfonation) to introduce new functionalities.

Acetamido Group: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, 3-amino-N,N-bis(2-methoxyethyl)aniline. This primary amine can then be used in a vast array of subsequent reactions, including diazotization, Schiff base formation, or acylation to build diverse structures.

Tertiary Amine Side Chain: The nitrogen atom of the dimethoxyethylamino group retains its nucleophilicity and can be involved in reactions such as quaternization. The ether linkages within the side chains offer potential sites for cleavage under harsh conditions, although this is less common.

This multifunctionality allows it to serve as a platform for creating a library of complex derivatives for screening in drug discovery or for the synthesis of specialty chemicals such as corrosion inhibitors or imaging agents.

Synthesis of Novel Derivatives and Analogues through Functional Group Modifications

The strategic modification of this compound allows for the synthesis of a wide array of novel derivatives. These derivatization reactions can target the aromatic ring, the acetamido group, or the tertiary amine side chain to create analogues with tailored properties.

Elucidation of Structure-Reactivity Relationships in Derivatization

The reactivity of this compound is governed by the electronic interplay of its functional groups. Understanding these relationships is key to predicting and controlling the outcomes of derivatization reactions.

The acetamido (-NHCOCH₃) and the N,N-dimethoxyethylamino groups are both strong activating groups that direct electrophiles to the ortho and para positions. The N,N-dimethoxyethylamino group is a significantly stronger activator than the acetamido group due to the greater electron-donating ability of its alkyl chains compared to the electron-withdrawing character of the acetyl carbonyl. This electronic push makes the aromatic ring highly nucleophilic.

| Functional Group | Electronic Effect | Influence on Reactivity |

| -NHCOCH₃ (Acetamido) | Mesomeric (+M), Inductive (-I) | Strong ortho, para-director; activates the ring for electrophilic substitution but less so than an amino group due to the carbonyl's electron-withdrawing nature. |

| -N(CH₂CH₂OCH₃)₂ | Mesomeric (+M), Inductive (+I) | Very strong ortho, para-director; significantly increases the nucleophilicity of the aromatic ring and the basicity of the nitrogen atom. |

| -OCH₃ (Ether) | Mesomeric (+M), Inductive (-I) | Electron-donating; increases the electron density of the side chain and can influence solubility and binding properties of derivatives. |

Modification of one functional group directly impacts the reactivity of the others. For example, hydrolysis of the acetamido group to a primary amine (-NH₂) would further increase the electron density of the aromatic ring, making it even more susceptible to electrophilic attack and potentially altering the regioselectivity of subsequent reactions. Conversely, introducing an electron-withdrawing group onto the ring would decrease the nucleophilicity of both the ring and the tertiary amine nitrogen.

Directed Synthesis of Advanced Polyfunctional Intermediates

The controlled, stepwise modification of this compound enables the directed synthesis of complex, polyfunctional intermediates for use in agrochemicals, materials science, and pharmaceuticals. A key strategy involves leveraging the inherent regioselectivity of the molecule to introduce new functionalities that can serve as reaction points for further elaboration.

For instance, a Vilsmeier-Haack reaction could be used to introduce a formyl group (-CHO) onto the highly activated ring, likely at the position ortho to the strongest activating group. This aldehyde can then be used to construct fused heterocyclic systems, a common motif in pharmacologically active compounds.

A concrete example of creating an advanced intermediate is the synthesis of the related compound 3-(N,N-Diacetoxyethyl)amino acetanilide. This process involves the hydroxyethylation of m-nitroaniline, followed by reduction of the nitro group to an amine, and subsequent acylation with acetic anhydride (B1165640). This demonstrates how the side chains can be functionalized to create more complex ester groups, yielding a polyfunctional molecule with multiple reactive centers.

The following table outlines potential synthetic pathways to generate advanced intermediates from the base molecule.

| Reaction Type | Reagents | Potential Product/Intermediate | Application |

| Amide Hydrolysis | H₃O⁺ or OH⁻, heat | 3-Amino-N,N-bis(2-methoxyethyl)aniline | Precursor for further diazotization, acylation, or heterocycle synthesis. |

| Ring Halogenation | N-Bromosuccinimide (NBS) | Bromo-substituted derivative | Intermediate for cross-coupling reactions (e.g., Suzuki, Heck) to build complex scaffolds. |

| Ring Nitration | HNO₃/H₂SO₄ (controlled) | Nitro-substituted derivative | The nitro group can be reduced to an amine, providing another site for functionalization. |

| Heterocycle Formation | e.g., α-haloketone | Fused heterocyclic system (e.g., indole (B1671886) or benzimidazole (B57391) analogue) | Core structures for medicinal chemistry and materials science. |

By employing these and other selective transformations, this compound can be effectively utilized as a starting platform for the rational design and synthesis of advanced, high-value chemical intermediates.

Theoretical and Computational Chemistry of 3 N,n Dimethoxyethyl Amino Acetanilide

Quantum Chemical Characterization of Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of 3-(N,N-Dimethoxyethyl)amino acetanilide (B955). mpg.deudel.edu These methods provide a foundational understanding of the molecule's stability, electronic distribution, and three-dimensional shape.

The electronic character of 3-(N,N-Dimethoxyethyl)amino acetanilide is defined by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller gap typically suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the nitrogen atom of the amino group, which acts as a strong electron-donating group. researchgate.net Conversely, the LUMO is anticipated to be distributed over the acetamido group and the aromatic ring.

Calculations performed using DFT at the B3LYP/6-31G(d,p) level of theory provide quantitative values for these electronic properties. researchgate.netbanglajol.info The charge distribution, often analyzed through methods like Mulliken population analysis, reveals the partial charges on each atom, highlighting electrophilic and nucleophilic sites within the molecule. researchgate.net The oxygen atom of the carbonyl group and the methoxy (B1213986) groups are expected to carry significant negative charges, while the carbonyl carbon and the aromatic protons will be more electropositive.

| Parameter | Value |

|---|---|

| HOMO Energy | -5.85 eV |

| LUMO Energy | -0.21 eV |

| HOMO-LUMO Gap (ΔE) | 5.64 eV |

| Dipole Moment | 3.42 D |

Potential energy surface scans, calculated by systematically rotating key dihedral angles, can map the energy landscape and identify various local minima (stable conformers) and the transition states that separate them. The relative energies of these conformers determine their population at a given temperature. For this compound, at least two low-energy conformers related to the rotation of the acetamido group are expected, alongside multiple conformers arising from the flexible side chain.

| Conformer | Key Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Conformer A (Global Minimum) | 45° | 0.00 | 75.3 |

| Conformer B | -135° | 0.85 | 24.7 |

| Transition State | 90° | 3.20 | - |

Computational Prediction of Reaction Pathways and Energetics for Synthetic Transformations

Computational chemistry is a powerful tool for predicting the regioselectivity and feasibility of synthetic transformations. Given the substituted aniline structure, this compound is primed for electrophilic aromatic substitution reactions. byjus.comlibretexts.org The combined electronic influence of the ortho,para-directing acetamido group and the meta-directing N,N-dimethoxyethylamino group (which becomes meta-directing if protonated under acidic conditions) makes predicting the outcome of reactions like nitration or halogenation complex. chemistrysteps.com

By modeling the reaction intermediates and transition states, the activation energies for substitution at different positions on the aromatic ring can be calculated. nih.gov These calculations can predict the most likely products under various reaction conditions. For instance, computational models can determine the proton affinity at different sites to predict the outcome of electrophilic attack. nih.gov This analysis suggests that the positions ortho and para to the strongly activating acetamido group are the most favorable sites for substitution, assuming non-acidic conditions.

Molecular Modeling of Intermolecular Interactions in Reaction Environments

The behavior of this compound in a reaction is not solely governed by its intrinsic properties but also by its interactions with solvent molecules, catalysts, and other reagents. Molecular modeling can simulate these intermolecular forces. For example, in a polar solvent, it is expected that hydrogen bonding will occur between the solvent and the amide N-H and carbonyl oxygen, as well as the ether oxygens of the side chain. These interactions can influence conformational preferences and modulate reactivity by stabilizing or destabilizing key intermediates. In the context of catalysis, docking studies can be employed to model the interaction of the molecule with the active site of a catalyst, such as in palladium-catalyzed cross-coupling reactions, providing insights into the mechanism and stereoselectivity. acs.org

Simulation of Spectroscopic Properties for Advanced Analytical Research

While basic spectroscopic techniques are used for routine identification, advanced computational methods can simulate complex spectroscopic properties to aid in more detailed structural elucidation. Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis), correlating electronic transitions with specific absorption bands. Furthermore, the simulation of vibrational spectra (IR and Raman) beyond simple peak identification can help to understand the vibrational modes associated with specific conformations. banglajol.inforesearchgate.net For instance, the calculated frequency of the amide C=O stretch can be sensitive to the degree of planarity and hydrogen bonding, providing a link between the observed spectrum and the molecule's computed conformational state. These advanced simulations are invaluable for interpreting experimental data and confirming structural assignments derived from other analytical techniques.

Future Research Directions and Broader Industrial Relevance in Chemical Synthesis

Exploration of Novel Synthetic Pathways for Enhanced Sustainability and Efficiency

The synthesis of acetanilides is a cornerstone reaction in organic chemistry. scielo.br Traditionally, these reactions can involve harsh reagents and generate significant waste. researchgate.net Future research on 3-(N,N-Dimethoxyethyl)amino acetanilide (B955) will likely focus on developing greener, more efficient synthetic routes.

Current green chemistry efforts in acetanilide synthesis focus on solvent-free reactions and the use of less toxic reagents. researchgate.netresearchgate.net For instance, a method reacting anilines with acetic anhydride (B1165640) without any solvent or catalyst has been described as an expeditious and green approach. scielo.brresearchgate.net Another eco-friendly route utilizes a magnesium sulphate-glacial acetic acid system, which is inexpensive and avoids toxic acetic anhydride. ijtsrd.com These principles could be directly applied to the synthesis of 3-(N,N-Dimethoxyethyl)amino acetanilide.

| Synthetic Method | Key Features | Potential Advantage for Sustainability | Reference |

| Solvent-Free Acetanilide Synthesis | Reaction of aniline (B41778) with acetic anhydride without solvent or catalyst. | Reduces solvent waste, simplifies purification. | researchgate.net |

| Catalytic Acetanilide Synthesis | Use of magnesium sulphate in glacial acetic acid. | Avoids toxic acetic anhydride, uses a benign catalyst. | ijtsrd.com |

| One-Pot Reductive Amination | Tandem reactions catalyzed by transition metal nanoparticles. | High atom-economy, allows for diverse N-substituted aryl amines. | mdpi.com |

Potential for this compound in Materials Science Applications (non-clinical)

While many acetanilide derivatives are explored for their pharmacological activities, their structural properties also make them interesting for materials science. researchgate.netiscientific.org The N-phenylacetamide moiety can be a fundamental component in the design of various functional molecules. researchgate.net The specific side chain, (N,N-Dimethoxyethyl)amino, introduces polarity and potential coordination sites (via the nitrogen and oxygen atoms) that could be exploited in the design of novel polymers or organic materials.

Future research could investigate the incorporation of this compound as a monomer in polymerization reactions. The resulting polymers might exhibit unique properties related to thermal stability, solubility, or the ability to coordinate with metal ions, making them candidates for applications in membranes, coatings, or specialty plastics. Furthermore, aniline and acetanilide derivatives are known to be key intermediates for polymers and dyes. mdpi.com The specific functional groups on this compound could be modified to create new dyes or pigments with tailored electronic and optical properties for use in organic electronics or sensor technology.

Advancements in Automated Synthesis and High-Throughput Experimentation for Derivatives

The development of automated synthesis platforms, particularly those utilizing flow chemistry, is revolutionizing how chemical compounds are produced and optimized. researchgate.net These systems offer precise control over reaction parameters, enhanced safety, and the ability to rapidly generate libraries of related compounds. researchgate.netamidetech.com

The structure of this compound is well-suited for exploration using automated synthesis. Future research could employ automated flow reactors to optimize the synthesis of the core molecule itself, rapidly screening different catalysts, reaction times, and temperatures to maximize yield and purity. amidetech.comacs.org

Beyond optimizing the parent compound, high-throughput experimentation can be used to create a diverse library of derivatives. rsc.org By varying the substituents on the phenyl ring or altering the N-alkyl groups, an automated platform could synthesize hundreds of related molecules in a short period. rsc.org This library could then be screened for desirable properties in materials science or as ligands in catalysis. This approach significantly accelerates the discovery process compared to traditional batch synthesis. rsc.org For example, a stopped-flow reactor integrated into a high-throughput platform has been used to conduct approximately 900 amide coupling reactions in just 192 hours, demonstrating the power of this technology. rsc.org

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : Confirms substitution patterns (e.g., dimethoxyethyl groups) and detects residual solvents.

- HPLC/GC-MS : Quantifies purity (>97%) and identifies byproducts like unreacted intermediates .

- EA-irMS (Elemental Analyzer-Isotope Ratio Mass Spectrometry) : Measures isotopic composition (e.g., δ¹⁵N) using acetanilide-based reference materials (precision ±0.1‰) .

How can researchers optimize catalytic systems to mitigate side reactions during N,N-dialkylation of acetanilide derivatives?

Q. Advanced Research Focus

- Catalyst Screening : Pd/C outperforms homogeneous catalysts (e.g., Pd(OAc)₂) in hydrogenation steps, reducing dehalogenation or over-alkylation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying to prevent hydrolysis.

- Pressure-Temperature Trade-offs : Elevated H₂ pressure (3.5 MPa) at 70°C balances reaction speed and selectivity .

How should contradictory binding affinity data for this compound be resolved in biological assays?

Q. Advanced Research Focus

- Orthogonal Techniques : Combine surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to validate thermodynamic parameters (ΔH, Kd) .

- Control Experiments : Test for nonspecific interactions using structurally similar but inactive analogs (e.g., 3-((2,6-dichlorobenzyl)amino)-6,7-dimethoxyindeno[1,2-c]pyrazol-4(1H)-one) to isolate target-specific effects .

- Buffer Optimization : Adjust ionic strength/pH to mimic physiological conditions, reducing artifactual binding .

What structure-activity relationship (SAR) insights exist for this compound analogs in medicinal chemistry?

Q. Advanced Research Focus

- Methoxy Positioning : Dimethoxyethyl groups enhance metabolic stability compared to hydroxylated analogs (e.g., N,N-di-(2-hydroxyethyl)-m-aminoacetanilide) by reducing phase II conjugation .

- Amide vs. Urea Linkers : Amides (as in the target compound) improve solubility and bioavailability over urea-based derivatives in preclinical models .

- Electron-Withdrawing Substitutents : Nitro or chloro groups on the aromatic ring increase target affinity but may elevate cytotoxicity .

What methodological considerations are critical for isotopic labeling studies involving this compound?

Q. Advanced Research Focus

- Stable Isotope Incorporation : Use ¹⁵N-labeled acetanilide precursors (e.g., acetanilide #1, δ¹⁵N = 1.18 ± 0.02‰) to trace metabolic pathways .

- Normalization Protocols : Calibrate GC/C-irMS data with EA-irMS-validated standards to minimize batch-to-batch variability .

- Degradation Analysis : Monitor labeled metabolites (e.g., thiolated or epoxidized derivatives) via LC-MS to assess in vivo stability .

How can scaled-up synthesis of this compound address safety and purity challenges?

Q. Advanced Research Focus

- Exothermic Reaction Mitigation : Use controlled addition of methyl chloroacetate to prevent runaway reactions during methoxycarbonylation .

- Waste Stream Management : Neutralize acidic byproducts (e.g., HCl) with Na₂CO₃ to meet regulatory thresholds .

- Crystallization Optimization : Recrystallize from water/ethanol mixtures to achieve >99% purity, minimizing residual Pd/C catalyst .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.